molecular formula C32H19N B12508642 Di(pyren-1-yl)amine

Di(pyren-1-yl)amine

Cat. No.: B12508642
M. Wt: 417.5 g/mol
InChI Key: JFPDPTDQPIMRIH-UHFFFAOYSA-N
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Description

Di(pyren-1-yl)amine (CAS: 1592944-76-7) is a polycyclic aromatic amine with the molecular formula C₃₂H₁₉N, featuring two pyren-1-yl groups bonded to a central nitrogen atom . Pyrene, a four-fused benzene ring system, confers exceptional photophysical properties due to its extended π-conjugation and planar structure. This compound is commercially available in high purity (≥98%) and is utilized in advanced material science and organic electronics, though its specific applications remain under active investigation .

Properties

Molecular Formula

C32H19N

Molecular Weight

417.5 g/mol

IUPAC Name

N-pyren-1-ylpyren-1-amine

InChI

InChI=1S/C32H19N/c1-3-19-7-9-23-13-17-27(25-15-11-21(5-1)29(19)31(23)25)33-28-18-14-24-10-8-20-4-2-6-22-12-16-26(28)32(24)30(20)22/h1-18,33H

InChI Key

JFPDPTDQPIMRIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(pyren-1-yl)amine typically involves the reaction of pyrene with amine derivatives under specific conditions. One common method is the electrophilic aromatic substitution reaction, where pyrene is treated with an amine in the presence of a catalyst. This reaction can be carried out under mild conditions, often requiring only a few hours to complete .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain a high-quality compound .

Chemical Reactions Analysis

Types of Reactions

Di(pyren-1-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amine compounds, and various substituted pyrene derivatives. These products retain the photophysical properties of the parent compound, making them useful in various applications .

Scientific Research Applications

Di(pyren-1-yl)amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Di(pyren-1-yl)amine involves its ability to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions enable the compound to bind to specific molecular targets, influencing various biochemical pathways. The photophysical properties of the pyrene units also play a crucial role in its applications as a fluorescent probe and in electronic devices .

Comparison with Similar Compounds

Diphenylamine Derivatives

  • Diphenylamine (two phenyl groups attached to nitrogen) lacks the extended conjugation of pyrene, resulting in lower molar absorptivity and fluorescence intensity compared to Di(pyren-1-yl)amine. Its smaller aromatic system limits charge delocalization, making it less suitable for optoelectronic applications .
  • 1,1-Diphenylbutan-1-amine (CAS: N/A) incorporates aliphatic chains, reducing planarity and conjugation. This structural difference diminishes its fluorescence quantum yield relative to this compound .

Pyrene-Containing Analogues

  • 1-(Pyren-1-yl)but-2-yn-1-one (synthesized via Friedel-Crafts acylation) shares the pyrenyl moiety but replaces the amine with a ketone group. This substitution alters electronic transitions, shifting absorption maxima to shorter wavelengths (λₐᵦₛ ~ 350 nm) compared to this compound’s expected longer-wavelength emission .
  • Pyrene-Derived Aminophosphonates (e.g., dimethyl aminophosphonate): These compounds exhibit fluorescence quantum yields up to Φ = 0.68 in aqueous buffers, attributed to hydrogen bonding and solvent interactions.

Photophysical and Functional Comparisons

Property This compound Diphenylamine 1-(Pyren-1-yl)but-2-yn-1-one Pyrene-Derived Aminophosphonate
Molecular Weight 425.50 g/mol 169.23 g/mol 298.35 g/mol ~350–400 g/mol
Conjugation System Extended π-system (pyrene) Limited (benzene) Pyrene + alkyne Pyrene + phosphonate
Fluorescence Quantum Yield Not reported (predicted high) Low (Φ < 0.1) Moderate (Φ ~ 0.4–0.5) High (Φ = 0.68)
Applications Organic electronics (proposed) Antioxidants, stabilizers Molecular probes Biological imaging

Reactivity and Functionalization

  • This compound ’s nitrogen lone pair is sterically hindered by the bulky pyrene groups, reducing nucleophilicity compared to smaller amines like 4-phenyl-3,6-dihydropyridin-1(2H)-amine (CAS: 113975-42-1). This hindrance may limit its utility in reactions requiring amine participation (e.g., alkylation) .
  • Aminophosphonates (e.g., compound 3A) demonstrate higher water solubility due to polar phosphonate groups, whereas this compound’s hydrophobicity restricts its use in aqueous systems .

Biological Activity

Di(pyren-1-yl)amine is a polycyclic aromatic compound notable for its unique structure, which consists of two pyrene moieties linked to an amine functional group. This compound has garnered attention due to its potential biological activities, particularly in fluorescence properties, interactions with biomolecules, and possible applications in medicinal chemistry.

The chemical formula for this compound is C18H14NC_{18}H_{14}N. Its synthesis typically involves multi-step processes, with one common method being the reaction of 1-pyrenecarboxaldehyde with an appropriate amine under acidic conditions. This reaction yields this compound through the formation of a carbon-nitrogen bond between the pyrene derivative and the amine.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological activities associated with pyrene derivatives:

  • Antimicrobial Efficacy : A study highlighted that certain pyrene-based compounds showed significant antibacterial activity against multidrug-resistant bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics like ciprofloxacin .
  • Gene Expression Modulation : Research on related compounds indicated that they could modulate critical signaling pathways in cancer cells. For instance, compounds similar to this compound were found to alter the expression of genes involved in metastasis and tumor progression .
  • DNA Binding Studies : Investigations into the interaction of pyrene derivatives with DNA have shown stable binding affinity. Such interactions are crucial for understanding the mechanisms through which these compounds may exert their biological effects, particularly in anticancer applications .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is provided below:

Compound NameStructure DescriptionUnique Features
PyreneA polycyclic aromatic hydrocarbonBase structure for many derivatives
N,N-DiethylaminopyrenePyrene substituted with diethylamineIncreased solubility and altered electronic properties
1-AminopyreneAmino group attached directly to pyreneSimpler structure; less steric hindrance
This compoundTwo pyrene units linked by an amineEnhanced photophysical properties

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